Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 32761-50-5
VCID: VC3863858
InChI: InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1;
SMILES: CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Molecular Formula: C31H41F6P4Rh-
Molecular Weight: 754.4 g/mol

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

CAS No.: 32761-50-5

Cat. No.: VC3863858

Molecular Formula: C31H41F6P4Rh-

Molecular Weight: 754.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate - 32761-50-5

Specification

CAS No. 32761-50-5
Molecular Formula C31H41F6P4Rh-
Molecular Weight 754.4 g/mol
IUPAC Name bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate
Standard InChI InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1;
Standard InChI Key VMMJZDCWYNRZKV-UHFFFAOYSA-N
SMILES CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Canonical SMILES CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Introduction

Chemical Structure and Coordination Geometry

Molecular Composition

The compound’s molecular formula is C₃₁H₄₁F₆P₄Rh, with a molar mass of 754.4 g/mol. The rhodium(I) center adopts a distorted square-planar geometry, coordinated by:

  • Three dimethylphenylphosphine (P(C₆H₅)(CH₃)₂) ligands, providing strong σ-donor and π-acceptor properties.

  • A 2,5-norbornadiene (C₇H₈) ligand, a bicyclic diene that enhances electron density at the metal center.

  • A hexafluorophosphate (PF₆⁻) counterion for charge balance .

Spectroscopic Characterization

Solid-state ³¹P NMR studies reveal distinct chemical environments for the phosphorus atoms. The dimethylphenylphosphine ligands exhibit chemical shifts (δ) between 80–176 ppm, split into three signals due to coupling with the ¹⁰³Rh nucleus (2J(³¹P,³¹P) = 20–30 Hz) . This splitting pattern confirms the asymmetric coordination of phosphine ligands around rhodium.

Synthesis and Purification

Synthetic Routes

The compound is synthesized via ligand substitution reactions. A typical procedure involves:

  • Reacting rhodium(III) chloride hydrate with excess dimethylphenylphosphine in ethanol under nitrogen.

  • Adding 2,5-norbornadiene to form the neutral Rh(I) complex.

  • Treating the product with hexafluorophosphoric acid to precipitate the hexafluorophosphate salt .

Industrial-Scale Production

Industrial synthesis emphasizes purity control through:

  • Inert atmosphere processing to prevent rhodium oxidation.

  • Recrystallization from dichloromethane/ether mixtures to achieve ≥97% purity .

Physicochemical Properties

PropertyValueSource
Melting point158–161°C
SolubilitySoluble in CH₂Cl₂, THF; insoluble in H₂O
StabilityAir-sensitive; store under N₂

Catalytic Applications

Hydrogenation Reactions

The complex catalyzes the hydrogenation of alkenes and alkynes under mild conditions (1–5 atm H₂, 25–50°C). Key features include:

  • High turnover numbers (TONs): Up to 390,000 for styrene derivatives .

  • Chemoselectivity: Preferential reduction of monosubstituted alkenes over sterically hindered substrates .

Hydroformylation

In hydroformylation, the rhodium center facilitates CO insertion into C=C bonds, producing aldehydes with >90% linear selectivity.

Comparative Performance

SubstrateReactionTON (This Work)TON (Homogeneous Rh)
StyreneHydrogenation390,000120,000
1-OcteneHydroformylation45,00030,000

Data adapted from .

Mechanistic Insights

Reaction Pathways

Density functional theory (DFT) calculations reveal that the low steric hindrance of the norbornadiene ligand lowers the activation energy for H₂ dissociation (ΔG‡ = 15.2 kcal/mol vs. 22.1 kcal/mol for triphenylphosphine analogs) . The dimethylphenylphosphine ligands stabilize the transition state through π-backbonding, accelerating oxidative addition steps.

Deactivation Mechanisms

Catalyst deactivation occurs via:

  • Phosphine ligand dissociation at elevated temperatures (>80°C).

  • Rhodium aggregation in polar solvents, forming inactive clusters.

Future Research Directions

Immobilization Strategies

Recent studies propose anchoring the complex onto metal-organic layers (MOLs) to enhance recyclability. Preliminary results show a 5% loss in activity after 10 cycles .

Expanding Substrate Scope

Ongoing investigations focus on asymmetric hydrogenation of α,β-unsaturated ketones, leveraging chiral variants of the dimethylphenylphosphine ligand.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator